molecular formula C2H3N3 B1194394 1H-1,2,3-Triazole CAS No. 288-35-7

1H-1,2,3-Triazole

Cat. No. B1194394
CAS RN: 288-35-7
M. Wt: 69.07 g/mol
InChI Key: QWENRTYMTSOGBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-1,2,3-triazoles has been a subject of considerable interest due to their relevance in various fields. A prevalent method for synthesizing these compounds involves the azide-alkyne Huisgen cycloaddition, which is a cornerstone of click chemistry. This reaction allows for the facile and efficient assembly of 1,2,3-triazoles under mild conditions, offering a versatile approach to a wide range of substituted triazoles (Nemallapudi et al., 2021). Additionally, novel synthetic procedures suitable for large-scale preparation have been developed, highlighting the importance of this heterocycle in synthetic chemistry (Zhong Yu, 2001).

Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazoles has been extensively studied using various spectroscopic methods. High precision measurements of spectroscopic constants for 1H-1,2,3-triazole isotopologues have enabled the determination of semi-experimental equilibrium structures, providing insight into the bond distances and angles of this heterocycle. These studies contribute to our understanding of the structural features that underlie the properties and reactivity of 1H-1,2,3-triazoles (Zdanovskaia et al., 2022).

Chemical Reactions and Properties

1H-1,2,3-Triazoles are known for their diverse chemical reactivity, which enables their use in a wide array of applications. They can participate in supramolecular interactions, such as hydrogen and halogen bonding, due to their highly polarized carbon atom and nitrogen-rich nature. This reactivity pattern allows for the development of complex supramolecular architectures and has implications in areas ranging from coordination chemistry to anion recognition (Schulze & Schubert, 2014).

Physical Properties Analysis

The physical properties of 1H-1,2,3-triazoles, such as thermal stability and photochromic behavior, have been investigated. For instance, 1,1'-azobis-1,2,3-triazole exhibits significant thermal stability and interesting photochromic properties, making these compounds attractive for the development of new materials and functional molecules (Li et al., 2010).

Chemical Properties Analysis

The chemical properties of 1H-1,2,3-triazoles, including their role as bioisosteres in medicinal chemistry, underscore their versatility and utility in drug design. These compounds can mimic various functional groups, enabling the synthesis of new active molecules with antimicrobial, antiviral, and antitumor activities. This bioisosteric capability highlights the broad utility of 1H-1,2,3-triazoles in the development of novel therapeutic agents (Bonandi et al., 2017).

Scientific Research Applications

1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound that has found broad applications in various scientific fields . Here are some of the fields where it is applied:

  • Drug Discovery : 1H-1,2,3-Triazole plays a vital role in pharmaceuticals . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

  • Organic Synthesis : 1H-1,2,3-Triazole is used in organic synthesis due to its high chemical stability and strong dipole moment .

  • Polymer Chemistry : 1H-1,2,3-Triazole is used in polymer chemistry, where it contributes to the development of new materials .

  • Supramolecular Chemistry : In supramolecular chemistry, 1H-1,2,3-Triazole is used due to its ability to form hydrogen bonds .

  • Bioconjugation and Chemical Biology : 1H-1,2,3-Triazole is used in bioconjugation and chemical biology for the creation of complex structures .

  • Fluorescent Imaging and Materials Science : 1H-1,2,3-Triazole is used in fluorescent imaging and materials science, contributing to the development of new imaging techniques and materials .

  • Carbonic Anhydrase-II Inhibitors : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . The compounds showed moderate inhibition potential against the carbonic anhydrase-II enzyme .

  • Ionic Liquids : 1H-1,2,3-Triazoles have been used in the synthesis of ionic liquids . The use of ionic liquids as solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .

  • Biological Activity : 1H-1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are part of essential building blocks like amino acids, nucleotides, etc .

  • Carbonic Anhydrase-II Inhibitors : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . The compounds showed moderate inhibition potential against the carbonic anhydrase-II enzyme .

  • Ionic Liquids : 1H-1,2,3-Triazoles have been used in the synthesis of ionic liquids . The use of ionic liquids as solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .

  • Biological Activity : 1H-1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are part of essential building blocks like amino acids, nucleotides, etc .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870495
Record name 1H-1,2,3-Triazole
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Molecular Weight

69.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-1,2,3-Triazole

CAS RN

288-35-7, 288-36-8, 37306-44-8
Record name 2H-1,2,3-Triazole
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Record name 1H-1,2,3-Triazole
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Record name 2H-1,2,3-Triazole
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Record name 1H-1,2,3-Triazole
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Record name 1H-1,2,3-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Citations

For This Compound
9,820
Citations
J Lauko, PHJ Kouwer, AE Rowan - Journal of Heterocyclic …, 2017 - Wiley Online Library
The heterocyclic family of azoles have recently become one of the most widely used members of the N‐heterocycles; the most prominent one being 1H‐1,2,3‐triazole and its derivatives. …
Number of citations: 33 onlinelibrary.wiley.com
N Boechat, MLG Ferreira, LCS Pinheiro… - Chemical Biology & …, 2014 - Wiley Online Library
Malaria is one of the most prevalent parasitic diseases in the world. The global importance of this disease, current vector control limitations, and the absence of an effective vaccine …
Number of citations: 78 onlinelibrary.wiley.com
FC da Silva, MCBV de Souza, IIP Frugulhetti… - European journal of …, 2009 - Elsevier
This paper describes the synthesis of several 1-benzyl-1H-1,2,3-triazoles attached to different carbohydrate templates and their in vitro inhibitory profile against HIV-1 reverse …
Number of citations: 249 www.sciencedirect.com
TW Kim, Y Yong, SY Shin, H Jung, KH Park, YH Lee… - Bioorganic …, 2015 - Elsevier
Rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for …
Number of citations: 70 www.sciencedirect.com
K Kumar, B Pradines, M Madamet, R Amalvict… - European journal of …, 2014 - Elsevier
1H-1,2,3-triazole tethered isatin-ferrocene conjugates were synthesized and evaluated for their antiplasmodial activities against chloroquine-susceptible (3D7) and chloroquine-…
Number of citations: 82 www.sciencedirect.com
EM Burgess, R Carithers… - Journal of the American …, 1968 - ACS Publications
(3) Photolyses were conducted at ambient temperature using a 450-W Hanovia, high-pressuremercury discharge lamp in a quartz probe.(4) F. Moulin, Helv. Chim. Acta, 35, 177 (1952).(…
Number of citations: 142 pubs.acs.org
SK Avula, A Khan, NU Rehman, MU Anwar, Z Al-Abri… - Bioorganic …, 2018 - Elsevier
Inhibition of α-glucosidase is an effective strategy for controlling the post-prandial hyperglycemia in diabetic patients. For the identification of new inhibitors of this enzyme, a series of …
Number of citations: 83 www.sciencedirect.com
A Haque, MF Hsieh, SI Hassan, MSH Faizi… - Journal of Molecular …, 2017 - Elsevier
A series of ferrocene-1H-1,2,3-triazole hybrids namely 1-(4-nitrophenyl)-4-ferrocenyl-1H-1,2,3-triazole (1), 1-(4,4′-dinitro-2-biphenyl)-4-ferrocenyl-1H-1,2,3-triazole (2), 1-(3-chloro-4-…
Number of citations: 44 www.sciencedirect.com
P Singh, P Sharma, A Anand, PMS Bedi, T Kaur… - European journal of …, 2012 - Elsevier
1H-1,2,3-triazole tethered isatin conjugates have been synthesized and evaluated for cytotoxicity on four human cancer cell lines. The results revealed 5a, 5c, 5e and 5n proved to be …
Number of citations: 80 www.sciencedirect.com
R Raj, P Singh, P Singh, J Gut, PJ Rosenthal… - European journal of …, 2013 - Elsevier
We describe the synthesis and antimalarial activities of 1H-1,2,3-triazole tethered 7-chloroquinoline-isatin hybrids. Activity against cultured parasites was dependent on the C-5 …
Number of citations: 142 www.sciencedirect.com

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